molecular formula C15H17N3O3S B6541058 N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1060193-05-6

N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541058
CAS No.: 1060193-05-6
M. Wt: 319.4 g/mol
InChI Key: PVAVAKCZGFYTNL-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound featuring a hybrid structure combining an oxazole ring and a thiophene moiety linked via a cyclopentylmethyl-ethanediamide backbone.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(14(20)17-12-5-8-21-18-12)16-10-15(6-1-2-7-15)11-4-3-9-22-11/h3-5,8-9H,1-2,6-7,10H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAVAKCZGFYTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a comparative analysis:

Structural Analogs with Oxazole and Thiophene Moieties

Compound Name Structural Features Key Differences Biological Activity/Applications References
N'-(1,2-Oxazol-3-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide Dual thiophene rings, oxazole, oxalamide linker Contains a thiophene-2-carbonyl group instead of cyclopentyl Enhanced electronic properties for material science; potential anti-inflammatory activity .
N-(5-Methyl-1,2-oxazol-3-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide Piperidine substituent replaces cyclopentyl Increased solubility due to piperidine’s basicity; explored for CNS targets Moderate antimicrobial activity; improved pharmacokinetics .
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide Oxadiazole replaces oxazole; cyclohexyl group Higher metabolic stability from oxadiazole; cyclohexyl enhances lipophilicity Anticancer activity (IC50: 12 µM vs. HepG2) .

Analogs with Varied Heterocycles

Compound Name Structural Features Key Differences Biological Activity/Applications References
N'-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide Tetrahydroquinoline core Rigid aromatic system enhances π-π stacking; tetrahydroquinoline boosts bioavailability Antidiabetic potential (α-glucosidase inhibition: 78% at 50 µM) .
N-{2-[2-(3-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide Triazolothiazole core Electron-deficient triazole improves redox stability; phenyl substituent modulates selectivity Antifungal activity (MIC: 8 µg/mL vs. Candida spp.) .

Key Research Findings

Electronic and Physicochemical Properties

  • Electron Density Distribution : The oxazole-thiophene combination creates a polarized electron density profile, favoring interactions with enzymes like cytochrome P450 (CYP3A4) .
  • LogP Values :
    • Target Compound: LogP = 2.1 (moderate lipophilicity) .
    • Piperidine Analog (BI81533): LogP = 1.8 (enhanced aqueous solubility) .
    • Oxadiazole Analog: LogP = 3.0 (higher membrane permeability) .

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